Manifaxine
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Overview
Description
BW-1555U88, also known as 2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. It is a selective inhibitor of norepinephrine uptake, making it a candidate for research in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW-1555U88 involves several key steps:
Starting Material: The synthesis begins with 3,5-difluorobenzonitrile.
Grignard Reaction: 3,5-difluorobenzonitrile is treated with ethylmagnesium bromide to form 3,5-difluoropropiophenone.
Bromination: The resulting compound is brominated using dioxane dibromide to yield 3,5-difluorobromopropiophenone.
Condensation and Cyclization: This intermediate is then condensed with ®-2-amino-1-propanol in the presence of 2,6-lutidine, leading to the formation of the amino ketone, which spontaneously cyclizes to form the cyclic hemiacetal, BW-1555U88.
Industrial Production Methods
Industrial production methods for BW-1555U88 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This would involve scaling up the Grignard reaction, bromination, and cyclization steps, while ensuring stringent control over reaction conditions to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
BW-1555U88 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
BW-1555U88 has several scientific research applications:
Chemistry: It is used as a model compound to study selective norepinephrine uptake inhibition.
Biology: Research into its effects on neurotransmitter systems provides insights into its potential therapeutic uses.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals targeting neurotransmitter systems.
Mechanism of Action
BW-1555U88 exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets norepinephrine transporters, blocking their function and thereby preventing the reabsorption of norepinephrine into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
Manifaxine (GW 320659): Another selective norepinephrine and dopamine reuptake inhibitor.
Reboxetine: A selective norepinephrine reuptake inhibitor used clinically for depression.
Atomoxetine: Used for ADHD, it selectively inhibits norepinephrine reuptake.
Uniqueness
BW-1555U88 is unique due to its specific chemical structure, which confers selective inhibition of norepinephrine uptake with potentially fewer side effects compared to other compounds. Its dual fluorination and morpholinol ring structure distinguish it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
135306-39-7 |
---|---|
Molecular Formula |
C12H15F2NO2 |
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |
InChI Key |
OZGPVYJHWWPEFT-RGNHYFCHSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |
SMILES |
CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |
Canonical SMILES |
CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |
Appearance |
Solid powder |
135306-42-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW-1555U-88; GW-320659; 1555U-88; BW1555U88; GW320659; 1555U88; BW 1555U 88; GW 320659; 1555U 88 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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